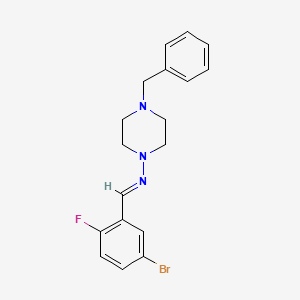

![molecular formula C17H24N4O5 B5540514 1,3-二甲基-6-{[4-(4-吗啉羰基)-1-哌啶基]羰基}-2,4(1H,3H)-嘧啶二酮](/img/structure/B5540514.png)

1,3-二甲基-6-{[4-(4-吗啉羰基)-1-哌啶基]羰基}-2,4(1H,3H)-嘧啶二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidinedione derivatives involves multiple steps, including cyclization, chlorination, oxidation, and substitution reactions. For example, a series of 6-[(2-aminoethyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives were synthesized to study their class III electrophysiological activity. This process included the use of morpholine and piperazine in the structural framework, indicating complex synthesis strategies to incorporate different functional groups for desired biological activities (Katakami et al., 1992).

Molecular Structure Analysis

The molecular structure of pyrimidinedione derivatives, including "1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione," features a pyrimidine core with various substituents that influence its chemical behavior and biological activity. Crystallographic studies, such as those on 2-amino-4-chloro-6-morpholinopyrimidine and its piperidinyl derivative, provide insights into their molecular conformations, showing how different substituents affect the overall molecular geometry and intermolecular interactions (Bowes et al., 2003).

Chemical Reactions and Properties

Pyrimidinedione derivatives undergo a variety of chemical reactions, including cycloaddition, Michael addition, and nucleophilic substitution, which can be utilized to synthesize a wide range of compounds with diverse biological activities. For instance, reactions of 6-vinyl- and 6-(azavinyl)pyrimidinediones with electron-deficient olefins lead to products like pyrido[2,3-d]pyrimidines and quinazolines after specific reactions and transformations (Walsh & Wamhoff, 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of pyrimidinedione derivatives are crucial for their application in drug formulation and delivery. These properties can be significantly affected by the molecular structure and the nature of the substituents on the pyrimidine ring. Detailed studies on polymorphism and solubility are essential for understanding how these compounds behave under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, define the pharmacological potential of pyrimidinedione derivatives. Their ability to interact with enzymes, receptors, and other molecular targets is influenced by the chemical nature of the substituents and the molecular framework. For example, morpholino, piperidino, and pyrrolidino derivatives of pyrimidine nucleosides have been studied for their inhibitory action on ribonuclease A, demonstrating the importance of chemical properties in drug design and development (Samanta et al., 2009).

科学研究应用

杂环体系中的核磁共振研究

已经对在液氨中酰胺离子与各种嘧啶衍生物(包括具有吗啉和哌啶基团的衍生物)之间形成的σ-加合物配合物进行了碳-13核磁共振光谱研究。这些研究对于理解此类化合物的结构和电子性质具有重要意义 (Geerts, Plas, & Veldhuizen, 1975)。

吡啶-嘧啶的合成

已经对吡啶-嘧啶的有效合成进行了研究,包括与指定化合物相似的衍生物。这些合成涉及由三嗪二膦氢硫酸盐离子液体催化的多组分反应,展示了创建各种杂环化合物的潜力 (Rahmani et al., 2018)。

新型杂环衍生物的合成

合成了一系列新型的 N-环烷烃、吗啉、哌嗪和嘧啶衍生物,其中包含一个 5-氰基-4-甲基-2-苯基-(硫代)嘧啶部分,突出了嘧啶在创建各种杂环化合物中的多功能性 (Ho & Suen, 2013)。

嘧啶 N-氧化物的反应

已经研究了嘧啶 N-氧化物与烯胺的反应,提供了对嘧啶衍生物在不同条件下的化学行为的见解。这项研究对于理解嘧啶基化合物的反应性和潜在应用至关重要 (Yamanaka, Niitsuma, Bannai, & Sakamoto*, 1975)。

吡啶衍生物的杀虫活性

已经对吡啶衍生物的杀虫特性进行了研究,包括具有吗啉鎓和哌啶鎓基团的衍生物。这表明此类化合物在农业和害虫控制中的潜在应用 (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014)。

合成和抗肿瘤活性

已经研究了新型嘧啶衍生物的合成及其潜在的抗肿瘤活性,证明了嘧啶化合物在药物化学和药物开发中的潜力 (Grigoryan et al., 2000)。

缓蚀性能

对吡啶衍生物(包括具有吗啉吡啶和哌嗪基-吡啶结构的衍生物)的研究探索了它们作为钢的缓蚀剂的有效性,这表明在材料保护和维护中具有工业应用 (Yadav & Kumar, 2014)。

属性

IUPAC Name |

1,3-dimethyl-6-[4-(morpholine-4-carbonyl)piperidine-1-carbonyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O5/c1-18-13(11-14(22)19(2)17(18)25)16(24)20-5-3-12(4-6-20)15(23)21-7-9-26-10-8-21/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWUBQVEYNUSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC(CC2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

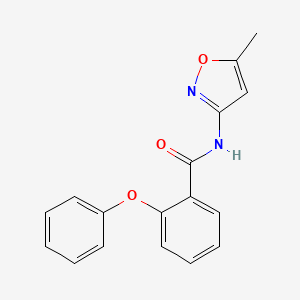

![methyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540441.png)

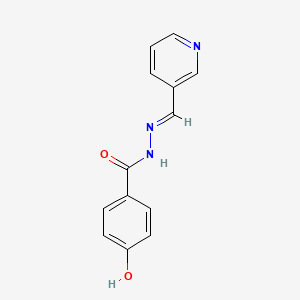

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5540461.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)

![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)